LF3

Wnt signaling Protein-protein interaction Reporter assay

LF3 (CAS 664969-54-4) is the definitive tool for dissecting β-catenin/TCF4-driven transcription without confounding cytotoxicity or disruption of E-cadherin-mediated adhesion. Unlike generic Wnt inhibitors, LF3 uniquely achieves potent blockade of Wnt target genes (IC50 1.65–1.82 μM) while preserving cell viability and normal cell-cell contacts, enabling clear interpretation of transcriptional outputs in long-term colony, sphere-formation, and in vivo xenograft models. Its validated capacity to suppress cancer stem cell self-renewal and reverse cardiac NaV1.5 suppression makes it irreplaceable for oncology, stem cell, and cardiovascular research. Choose LF3 for reproducible, artifact-free Wnt pathway interrogation.

Molecular Formula C20H24N4O2S2
Molecular Weight 416.6 g/mol
Cat. No. B1675203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLF3
SynonymsLF3
Molecular FormulaC20H24N4O2S2
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+
InChIKeyZUQIFHLBPBLRRM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LF3: β-Catenin/TCF4 Interaction Inhibitor for Wnt Signaling Research and Cancer Stem Cell Studies


LF3 (CAS 664969-54-4) is a 4-thioureido-benzenesulfonamide derivative identified as a small-molecule antagonist of the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (TCF4), a critical node in canonical Wnt signaling [1]. It potently inhibits this interaction with IC50 values of 1.65 μM and 1.82 μM in AlphaScreen and ELISA assays, respectively [1]. Discovered via high-throughput screening (HTS), LF3 is a research tool used preclinically to study Wnt-dependent cancers and other biological processes involving β-catenin/TCF4-mediated transcription [2]. It exhibits a favorable drug-like profile conforming to Lipinski's 'rule of five', making it a useful starting point for medicinal chemistry efforts [3].

Why LF3 Cannot Be Substituted by Other β-Catenin/TCF4 Inhibitors in Research


While several small molecules are reported to target the β-catenin/TCF4 interaction (e.g., iCRT3, iCRT5, CWP232228, PKF115-584), LF3 possesses a unique combination of properties that preclude simple substitution. Critically, LF3 achieves potent inhibition of Wnt-driven transcription without inducing apoptosis or interfering with E-cadherin/β-catenin-mediated cell-cell adhesion [1]. This selective functional disruption of the β-catenin/TCF4 transcriptional complex, rather than global β-catenin degradation or cytotoxicity, is a defining feature not universally shared by other in-class compounds . Furthermore, LF3 has demonstrated a robust capacity to block cancer stem cell (CSC) self-renewal and suppress tumor growth in vivo with a specific dosing regimen and lack of overt toxicity in mice . Therefore, using a generic 'Wnt inhibitor' or another β-catenin/TCF4 antagonist without confirming these specific mechanistic and functional outcomes risks confounding experimental results.

LF3 Differential Evidence: Quantitative Comparison Against Wnt Pathway Inhibitors


Direct Binding and Signal Inhibition: LF3 vs. iCRT3/iCRT5

LF3 inhibits the β-catenin/TCF4 interaction with an IC50 of 1.65 μM in a cell-free AlphaScreen assay, as reported in its primary characterization [1]. This contrasts sharply with compounds like iCRT3 and iCRT5, which are significantly more potent in cellular reporter assays (IC50s of 8.2 nM and 18.7 nM, respectively) [2]. The substantial difference in potency (approximately 200-fold) suggests that LF3 and the iCRT series may achieve inhibition through distinct binding modes or interactions with the β-catenin/TCF4 complex, with LF3's lower in vitro potency potentially translating to a more moderate and tunable inhibition of signaling in cellular contexts.

Wnt signaling Protein-protein interaction Reporter assay

Decoupling Transcriptional Inhibition from Cell Adhesion: LF3's Unique Selectivity Profile

A key differentiator for LF3 is its ability to potently inhibit Wnt/β-catenin signals (IC50 = 2.4-4 μM in reporter cells) without causing cell death or disrupting cadherin-mediated cell-cell adhesion . The primary characterization paper explicitly notes that LF3 'did not cause cell death or interfere with cadherin-mediated cell-cell adhesion' [1]. This is a critical distinction, as β-catenin also plays a structural role at adherens junctions. In contrast, while other compounds like iCRT3 are described as Wnt pathway inhibitors, their effect on E-cadherin-mediated adhesion is not a reported feature, and off-target cytotoxicity is a common concern for PPI inhibitors.

Cancer stem cell Cell adhesion Functional selectivity

In Vivo Tumor Growth Inhibition and Differentiation: LF3 Demonstrates Robust Preclinical Efficacy

LF3 is one of the few β-catenin/TCF4 inhibitors with clearly documented in vivo efficacy against tumor growth and induction of differentiation. In a mouse xenograft model of colon cancer using GFPhigh SW480 cells, intravenous administration of LF3 at 50 mg/kg for three 5-day cycles significantly reduced tumor growth over a 45-day period . Critically, this treatment did not induce significant toxicity in mice nor disturb normal gut histology, highlighting a therapeutic window . While other inhibitors like iCRT3 have shown in vivo effects on inflammation in sepsis models, LF3's specific data on tumor differentiation and lack of gut toxicity is a key piece of evidence for its utility in oncology research.

Xenograft model Colon cancer In vivo efficacy

Functional Antagonism in Cardiomyocytes: LF3 Reverses β-Catenin/TCF4-Mediated Suppression of NaV1.5

Beyond oncology, LF3 demonstrates a specific and quantifiable functional effect in HL-1 cardiomyocytes. It has been shown to reverse the β-catenin/TCF4 complex's suppression of the cardiac sodium channel NaV1.5. Treatment with 10 μM LF3 significantly increased NaV1.5 expression and led to increased Na+ channel activity, as measured by whole-cell patch-clamp recordings [1]. This effect is distinct from its anticancer activity and provides a validated tool for studying Wnt signaling in cardiac physiology and disease. This level of functional validation in a non-cancer cell type is not commonly reported for other β-catenin/TCF4 inhibitors.

Cardiomyocyte Ion channel NaV1.5

LF3's Core Application Scenarios: From Cancer Stem Cell Biology to Cardiac Electrophysiology


Investigating Wnt-Dependent Cancer Stem Cell Self-Renewal and Tumorigenesis

LF3 is the tool of choice for researchers studying the role of β-catenin/TCF4 signaling in cancer stem cell biology. The evidence that LF3 potently blocks the self-renewal capacity of colon and head and neck CSCs in concentration-dependent sphere formation assays, without causing cytotoxicity, makes it ideal for distinguishing transcriptional Wnt signaling from other survival pathways [1]. Its demonstrated in vivo efficacy in reducing tumor growth and inducing differentiation in a colon cancer xenograft model provides a direct link to functional outcomes .

Dissecting Wnt Pathway Inhibition Without Confounding Cytotoxicity

For studies where maintaining cell viability and normal cell-cell adhesion is paramount, LF3 provides a critical advantage over many other Wnt pathway inhibitors. Its documented lack of effect on cell death pathways and cadherin-mediated adhesion [1] allows for cleaner interpretation of Wnt-dependent transcriptional changes. This is particularly relevant in long-term culture experiments or when analyzing downstream gene expression profiles, where cytotoxicity would be a major confounding factor.

Exploring Wnt/β-Catenin Signaling in Cardiac Physiology and Ion Channel Regulation

Researchers investigating the non-canonical roles of Wnt signaling in the heart can rely on LF3 as a validated probe. Its specific, concentration-dependent ability to reverse β-catenin/TCF4-mediated suppression of NaV1.5 in HL-1 cardiomyocytes [1] provides a robust assay for studying the regulation of cardiac sodium channels. This application is supported by clear functional data (Western blot, qRT-PCR, and patch-clamp electrophysiology) demonstrating increased NaV1.5 expression and Na+ current.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LF3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.